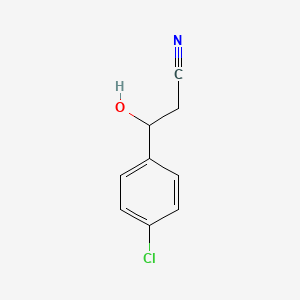

3-(4-Chlorophenyl)-3-hydroxypropanenitrile

Description

Contextualization within β-Hydroxynitrile Chemistry

β-Hydroxynitriles are recognized as valuable intermediates in organic synthesis. The bifunctional nature of these compounds, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, allows for a diverse range of chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group can be oxidized or participate in esterification and etherification reactions.

The synthesis of β-hydroxynitriles can be achieved through several methods, including the addition of cyanide to epoxides or the reaction of aldehydes and ketones with a source of cyanide, such as in the Reformatsky reaction. wikipedia.orgorganic-chemistry.org The synthesis of chiral β-hydroxynitriles is of particular interest, and enzymatic methods using hydroxynitrile lyases or carbonyl reductases have been developed to achieve high enantioselectivity. researchgate.net

Significance in Organic Synthesis and Chemical Transformations

The synthetic utility of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile lies in its potential to serve as a precursor to a variety of functionalized molecules. The key transformations of this compound are centered around the reactivity of its hydroxyl and nitrile groups.

One of the primary reactions of β-hydroxynitriles is their hydrolysis to the corresponding β-hydroxy carboxylic acids. In the case of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, hydrolysis would yield 3-(4-chlorophenyl)-3-hydroxypropanoic acid. This transformation can be catalyzed by acids or bases, and enzymatic methods using nitrile hydratases and amidases have also been reported for related compounds. researchgate.net

Another significant transformation is the reduction of the nitrile group to an amine, which would afford 3-amino-3-(4-chlorophenyl)propan-1-ol. This diamine alcohol is a valuable building block for the synthesis of ligands, pharmaceuticals, and other nitrogen-containing compounds.

The following table provides an overview of the potential chemical transformations of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile based on the known reactivity of β-hydroxynitriles.

| Transformation | Product | Reagents and Conditions |

| Hydrolysis | 3-(4-Chlorophenyl)-3-hydroxypropanoic acid | H+ or OH-, H2O, heat; or Nitrilase/Amidase enzymes |

| Reduction | 3-Amino-3-(4-chlorophenyl)propan-1-ol | LiAlH4, ether; or H2, Raney Ni |

| Oxidation of alcohol | 3-(4-Chlorophenyl)-3-oxopropanenitrile | PCC, CH2Cl2; or Swern oxidation |

Overview of Current Research Trajectories and Academic Relevance

While specific research focusing exclusively on 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is not extensively documented in publicly available literature, the broader field of β-hydroxynitrile chemistry is an active area of investigation. The current research trajectories involving β-hydroxynitriles are directed towards several key areas:

Asymmetric Synthesis: The development of new catalytic methods, both chemical and enzymatic, for the enantioselective synthesis of chiral β-hydroxynitriles remains a significant focus. This is driven by the demand for enantiomerically pure building blocks for the pharmaceutical and agrochemical industries.

Medicinal Chemistry: Aryl β-hydroxynitriles and their derivatives are being explored for their potential biological activities. For instance, related structures have been investigated for their analgesic and immunostimulant effects. google.com The 4-chlorophenyl motif is a common feature in many bioactive molecules, suggesting that derivatives of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile could be of interest for drug discovery programs.

Materials Science: The ability of nitriles to be converted into a variety of functional groups makes them useful precursors for the synthesis of monomers for polymerization. The development of new polymers with specific properties is an ongoing area of research.

The academic relevance of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is therefore primarily as a representative member of the β-hydroxynitrile class, which continues to be a source of versatile intermediates for the synthesis of a wide array of organic compounds.

Data Tables

Table 1: Physical and Chemical Properties of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile

| Property | Value |

| CAS Number | 84466-38-6 |

| Molecular Formula | C9H8ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | Solid |

| Purity | ≥96% (typical) |

| IUPAC Name | 3-(4-chlorophenyl)-3-hydroxypropanenitrile |

Table 2: Illustrative Synthesis of a β-Hydroxynitrile via Reformatsky-type Reaction

| Reactants | Reagents | Product | Yield | Reference |

| Aldehyde, α-haloacetonitrile | Zinc, Solvent (e.g., THF, Benzene) | β-Hydroxynitrile | Varies | wikipedia.orgorganic-chemistry.org |

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGWBYJAYXLQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Chlorophenyl 3 Hydroxypropanenitrile

Classical Approaches to Cyanohydrin Formation

The traditional synthesis of cyanohydrins, including 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, has long relied on fundamental reactions in organic chemistry. These methods are characterized by their directness and use of readily available reagents.

Traditional Addition Reactions to Carbonyl Electrophiles

The most direct and classical method for synthesizing 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is through the nucleophilic addition of a cyanide ion to the corresponding aldehyde, 4-chlorobenzaldehyde (B46862). youtube.comyoutube.com This reaction is a cornerstone of carbonyl chemistry. youtube.com The mechanism involves the attack of the cyanide nucleophile (CN⁻) on the electrophilic carbonyl carbon of the aldehyde. youtube.com This step forms a tetrahedral intermediate, an alkoxide ion, which is subsequently protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product. youtube.comyoutube.com

The reaction is typically performed using hydrogen cyanide (HCN), but due to HCN's high toxicity and volatility, alternative cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN) are often used in the presence of an acid. youtube.comyoutube.com The addition of a small amount of base can be used to generate a higher concentration of the more nucleophilic cyanide anion, which can accelerate the reaction. youtube.com This reaction is generally reversible, and the position of the equilibrium can be influenced by the reaction conditions. youtube.com

Table 1: Reagents for Traditional Cyanohydrin Formation

| Cyanide Source | Acid/Proton Source | Typical Conditions |

|---|---|---|

| Hydrogen Cyanide (HCN) | Catalytic Base (e.g., KCN) | Neat or in an organic solvent |

| Sodium Cyanide (NaCN) | Sulfuric Acid (H₂SO₄) or HCl | Aqueous or biphasic system youtube.com |

| Potassium Cyanide (KCN) | Acetic Acid or HCl | Solvent such as DMSO organic-chemistry.org |

Synthetic Routes via Halohydrin or Epoxide Intermediates

Alternative classical routes involve the use of intermediates like halohydrins or epoxides derived from 4-chlorostyrene (B41422). One such pathway is the formation of a β-chlorohydrin from the corresponding alkene. researchgate.net In this approach, 4-chlorostyrene would first be converted to 1-(4-chlorophenyl)-2-chloroethanol. The subsequent step would involve a nucleophilic substitution reaction where a cyanide salt displaces the chloride ion to form the target molecule.

A closely related method proceeds through an epoxide intermediate. The epoxidation of 4-chlorostyrene yields 2-(4-chlorophenyl)oxirane. Historically, this epoxide could then be opened using a cyanide source under conditions that favor attack at the benzylic carbon, which is electronically activated. This two-step process, epoxidation followed by nucleophilic opening, provides an alternative to the direct carbonyl addition method. researchgate.net

Modern and Advanced Synthetic Strategies

More recent synthetic methods offer improvements in selectivity, yield, and reaction conditions, often employing organometallic reagents or specialized catalytic systems.

Organometallic Reagent Mediated Synthesis (e.g., Indium Enolates)

Organometallic reagents have become powerful tools in carbon-carbon bond formation. Indium, in particular, has gained attention due to its unique reactivity and low toxicity. researchgate.net Indium-mediated reactions, such as the Barbier-type additions, can be performed in aqueous media, offering a green chemistry advantage. organic-chemistry.org

In the context of synthesizing 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, a plausible strategy involves an indium-mediated reaction. One approach is the reaction of 4-chlorobenzaldehyde with an indium enolate of acetonitrile (B52724). This would be analogous to a Reformatsky reaction, where an organometallic enolate adds to a carbonyl group. Such reactions have been developed for various carbonyl compounds and have shown high efficiency. researchgate.net Low-valent indium can be used as a reducing agent to facilitate these transformations. organic-chemistry.org

Epoxide Ring-Opening Reactions with Nitrile Sources

A significant modern strategy for the synthesis of β-hydroxy nitriles is the regioselective ring-opening of epoxides with cyanide nucleophiles. nih.gov This method offers excellent control over the product's structure. For the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, the starting material would be 2-(4-chlorophenyl)oxirane.

The key to this synthesis is the choice of reagent to deliver the cyanide nucleophile, which influences the regioselectivity of the ring-opening. arkat-usa.org Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comyoutube.com For 2-(4-chlorophenyl)oxirane, this would be the terminal carbon. However, reagents like diethylaluminum cyanide (Et₂AlCN) can promote regioselective attack at the benzylic carbon, leading directly to the desired 3-(4-Chlorophenyl)-3-hydroxypropanenitrile. arkat-usa.org This reaction proceeds with high regioselectivity, providing the desired product efficiently. researchgate.net

Table 2: Selected Reagents for Epoxide Ring-Opening with Cyanide

| Reagent | Description | Expected Outcome |

|---|---|---|

| NaCN or KCN | Standard basic nucleophiles. | Attack primarily at the less substituted carbon, leading to the regioisomeric product. youtube.com |

| Acetone (B3395972) Cyanohydrin | A source of HCN, often used with a base catalyst. | Can provide cyanide for nucleophilic opening. |

| Diethylaluminum Cyanide (Et₂AlCN) | An organoaluminum reagent. | Promotes regioselective attack at the more substituted (benzylic) carbon. arkat-usa.org |

Derivatization from Related Propionitrile (B127096) Scaffolds

Another advanced strategy involves the synthesis of the target molecule by modifying a pre-existing propionitrile or propanoic acid structure. This approach relies on the chemical transformation of functional groups on a similar molecular framework. For instance, one could envision a synthesis starting from 3-(4-chlorophenyl)propanoic acid or its derivatives. nih.gov

A hypothetical route could involve the α-hydroxylation of 3-(4-chlorophenyl)propanenitrile, though this is a challenging direct transformation. A more feasible pathway might involve the reduction of a keto-nitrile precursor, such as 3-(4-chlorophenyl)-3-oxopropanenitrile. The selective reduction of the ketone functionality in the presence of the nitrile group would yield the target alcohol. Syntheses of related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrate the viability of building complex molecules from simpler propanoic acid scaffolds. nih.gov

Multicomponent and Cascade Reactions Facilitating Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly atom-economical and convergent approach. wikipedia.orgnih.gov Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, provide a powerful strategy for the rapid construction of complex molecular architectures from simple precursors.

While a dedicated, high-yield multicomponent or cascade synthesis for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is not extensively documented in readily available literature, several established reaction types and analogous syntheses provide a strong foundation for its potential one-pot construction. The key challenge lies in the strategic combination of a precursor for the 4-chlorophenyl group, a cyanide source, and a two-carbon electrophilic component.

A plausible and frequently utilized starting material for introducing the 4-chlorophenyl moiety in multicomponent reactions is 4-chlorobenzaldehyde. ekb.egnih.govresearchgate.net The synthesis of optically active cyanohydrins derived from 4-chlorobenzaldehyde has been successfully achieved, underscoring its utility as a precursor for the target molecule's core structure. ekb.eg

Hypothetical Multicomponent Approaches:

One of the most well-known multicomponent reactions for the synthesis of α-amino nitriles is the Strecker reaction . masterorganicchemistry.comnih.gov In its classic form, it involves an aldehyde, ammonia (B1221849), and a cyanide source. A conceptual adaptation of the Strecker reaction for the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile could involve the reaction of 4-chlorobenzaldehyde with an appropriate two-carbon nucleophile in the presence of a cyanide source.

Another powerful multicomponent reaction is the Passerini reaction , which typically involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.orgbroadinstitute.org While the direct product is not a β-hydroxy nitrile, modifications and subsequent transformations of the Passerini adduct could potentially lead to the desired scaffold.

Cascade Reactions Involving Epoxides:

A promising cascade approach could involve the ring-opening of a suitable epoxide. For instance, the reaction of 4-chlorostyrene oxide with a cyanide source could theoretically yield the target molecule. This reaction would proceed via a nucleophilic attack of the cyanide ion on one of the epoxide carbons, followed by protonation of the resulting alkoxide. The regioselectivity of the ring-opening would be a critical factor to control.

Research Findings on Related Structures:

While a direct synthesis is not explicitly detailed, research on the synthesis of related β-hydroxy nitriles and other compounds containing the 4-chlorophenyl group through multicomponent reactions provides valuable insights. For example, three-component syntheses involving 4-chlorobenzaldehyde have been reported for the creation of complex heterocyclic structures like pyrans and tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.govresearchgate.net These studies demonstrate the feasibility of incorporating 4-chlorobenzaldehyde into one-pot reaction sequences.

The following table summarizes hypothetical multicomponent reaction pathways that could be explored for the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile:

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Key Transformation |

| Modified Strecker | 4-Chlorobenzaldehyde | Acetaldehyde Enolate | Cyanide Source | 3-(4-Chlorophenyl)-3-hydroxypropanenitrile | Aldol addition followed by cyanation |

| Passerini-type | 4-Chlorobenzaldehyde | Isocyanide | C2-Acid Equivalent | α-Acyloxy-β-(4-chlorophenyl)propionamide | Subsequent hydrolysis and reduction |

| Epoxide Cascade | 4-Chlorostyrene Oxide | Cyanide Source | - | 3-(4-Chlorophenyl)-3-hydroxypropanenitrile | Nucleophilic ring-opening |

These conceptual pathways, rooted in established multicomponent and cascade reaction principles, offer promising avenues for the efficient and direct synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile. Further experimental investigation is required to optimize reaction conditions and validate these synthetic routes.

Stereochemical Control and Enantioselective Synthesis of 3 4 Chlorophenyl 3 Hydroxypropanenitrile

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to control the formation of a specific diastereomer when a new stereocenter is created in a molecule that already contains one or more stereocenters. For a compound like 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, this would typically involve a reaction on a precursor that is already chiral.

One common strategy involves the addition of a cyanide equivalent to a chiral α-substituted aldehyde or epoxide. However, a more direct and widely studied approach for related structures is the diastereoselective reduction of α-substituted-β-ketonitriles. A catalytic dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) process has been shown to be effective for creating β-hydroxy carbonitrile scaffolds with two adjacent stereocenters. organic-chemistry.org This method simultaneously establishes the stereochemistry at both the α and β positions with high levels of both diastereoselectivity and enantioselectivity. organic-chemistry.org While not specifically detailed for the 4-chlorophenyl derivative, this methodology represents a key strategy for achieving diastereocontrol in β-hydroxynitrile synthesis.

Another approach involves the reaction of silyl (B83357) ketene (B1206846) imines with aromatic aldehydes, catalyzed by a chiral phosphoramide (B1221513) in the presence of silicon tetrachloride. organic-chemistry.org This method has demonstrated excellent diastereo- and enantioselectivity for a range of aromatic aldehydes, providing a pathway to β-hydroxynitriles where the nitrile group can be further manipulated. organic-chemistry.org

Enantioselective Catalysis

Enantioselective catalysis is a powerful tool for generating chiral molecules from achiral starting materials using a chiral catalyst. This approach avoids the need for stoichiometric chiral auxiliaries or resolving agents.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Aldoxime dehydratases (Oxd) have emerged as key enzymes for the cyanide-free synthesis of nitriles. nih.govnih.govsemanticscholar.org These enzymes catalyze the dehydration of aldoximes, which are readily formed from aldehydes and hydroxylamine, to produce nitriles under mild conditions. nih.govsemanticscholar.org This method avoids the use of highly toxic cyanide reagents, a significant advantage for industrial applications. semanticscholar.org

Aldoxime dehydratases exhibit broad substrate tolerance, accepting a variety of aliphatic, aromatic, and arylaliphatic aldoximes. researchgate.net Importantly, they have been used in the kinetic resolution of chiral aldoximes, showing high enantioselectivities. researchgate.net For instance, the enantiopreference of the enzyme can depend on the (E)- or (Z)-isomer of the aldoxime substrate, allowing for the synthesis of either enantiomer of the product from the same racemic aldehyde precursor using the same enzyme. researchgate.net The Asano group has reported the use of aldoxime dehydratases to synthesize chiral β-hydroxy-nitriles, highlighting the potential of this biocatalytic platform for asymmetric synthesis. nih.govresearchgate.net

Another significant biocatalytic route is the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the enantioselective addition of cyanide to aldehydes or ketones to form cyanohydrins. rsc.org HNLs are available that can produce either the (R)- or (S)-enantiomer of the desired cyanohydrin, making them a versatile tool in organic synthesis. rsc.org

Table 1: Overview of Biocatalytic Approaches for Chiral Nitrile Synthesis

| Catalytic System | Reaction Type | Key Advantages | Relevant Findings |

| Aldoxime Dehydratase (Oxd) | Dehydration of aldoximes | Cyanide-free, mild conditions, broad substrate scope. nih.govnih.govresearchgate.net | Can be used for kinetic resolution of chiral aldoximes; enantiopreference may depend on substrate isomer (E/Z). researchgate.netresearchgate.net |

| Hydroxynitrile Lyase (HNL) | Cyanide addition to aldehydes | High enantioselectivity, access to both (R) and (S) enantiomers. rsc.org | Established and reliable tool for synthesizing chiral cyanohydrins. rsc.org |

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones and imines. In the context of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile synthesis, the relevant precursor would be 3-(4-chlorophenyl)-3-oxopropanenitrile. The ATH of this β-ketonitrile using a chiral catalyst would yield the desired chiral β-hydroxynitrile.

Iridium- and ruthenium-based catalysts are commonly employed for ATH reactions, often using formic acid or isopropanol (B130326) as the hydrogen source. For example, an iridium-catalyzed ATH of α-substituted acetophenones using formic acid as the reductant has been successfully performed in water and open to air, demonstrating a practical approach. organic-chemistry.org More directly relevant, a catalytic dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of α-substituted-β-keto carbonitriles has been developed, affording β-hydroxy carbonitriles with high yields and excellent stereoselectivities. organic-chemistry.org Such methods are highly practical and can be scaled up for industrial production. nih.gov

Table 2: Asymmetric Transfer Hydrogenation for Chiral Alcohol Synthesis

| Catalyst Type | Precursor Type | Reductant | Key Features |

| Iridium Complexes | α-Substituted Acetophenones | Formic Acid | Can be performed in water, open to air, chemoselective. organic-chemistry.org |

| Ruthenium/Iridium Complexes | α-Substituted-β-keto carbonitriles | Formic Acid/Triethylamine | Dynamic kinetic resolution (DKR) allows for high yields and excellent enantio- and diastereoselectivities. organic-chemistry.org |

The use of transition metal complexes with chiral ligands is a cornerstone of asymmetric synthesis. nih.gov These catalysts can orchestrate the enantioselective addition of nucleophiles to prochiral substrates. For the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, this could involve the enantioselective opening of 4-chlorostyrene (B41422) oxide with a cyanide source or the enantioselective addition of a cyano-functionalized nucleophile to 4-chlorobenzaldehyde (B46862).

For example, cooperative catalysis involving a cationic Ruthenium complex has been used to activate acetonitrile (B52724) for nucleophilic addition to aldehydes. organic-chemistry.org In a different approach, the asymmetric Henry reaction, which forms β-nitroalcohols, has been effectively catalyzed by transition metal complexes with chiral ligands, achieving high yields and excellent enantioselectivity. researchgate.net While not a direct synthesis of β-hydroxynitriles, the resulting β-nitroalcohols can be chemically converted to the target compounds, demonstrating the power of chiral metal catalysts in creating related chiral scaffolds. The design of these catalysts often involves establishing a stable chiral environment at the metal center using inert bidentate ligands, which directs the stereochemical outcome of the reaction. nih.gov

Chiral Resolution and Enantiodiscrimination Studies

When a racemic mixture of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is produced, chiral resolution is required to separate the two enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent or chromatographic separation on a chiral stationary phase. For instance, the resolution of chiral glycerol (B35011) compounds has been achieved by derivatizing them with enantiomerically pure isocyanates to form diastereomers, which are then separated by HPLC. aocs.org A similar strategy could be applied to 3-(4-Chlorophenyl)-3-hydroxypropanenitrile by derivatizing the hydroxyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral sample. nih.gov In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form transient diastereomeric complexes that have different NMR chemical shifts. nih.gov This results in the splitting of NMR signals, allowing for the quantification of each enantiomer. unipi.it

A variety of CSAs have been developed, often featuring aromatic groups and hydrogen-bonding motifs to facilitate interaction with the analyte. nih.govnih.gov For example, new families of CSAs derived from isomannide (B1205973) and isosorbide (B1672297) have been synthesized and tested. nih.govunipi.it These agents were effective in discriminating between the enantiomers of various racemic analytes, including those with structural similarities to β-hydroxynitriles. unipi.it The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination efficiency. Optimizing conditions such as solvent, temperature, and the concentration of the CSA and analyte is crucial for achieving baseline separation of the signals. unipi.it This NMR-based method is simple, rapid, and robust for determining enantiomeric purity. nih.gov

Table 3: NMR-Based Enantiodiscrimination using Chiral Solvating Agents (CSAs)

| CSA Type | Analyte Type | Interaction Mechanism | Key Outcome |

| Isomannide/Isosorbide Derivatives | General Racemic Analytes | Hydrogen bonding, π-π stacking | Formation of diastereomeric complexes leading to split NMR signals. nih.govunipi.it |

| Chiral Carboxylic Acids / Amides | Phosphine Dioxides, Carboxylic Acids | Hydrogen bonding | Effective for enantiodiscrimination using 31P or 19F NMR. nih.gov |

Chromatographic Resolution Techniques for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and successful for a broad range of chiral compounds. scispace.com

For the enantiomeric separation of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, specific HPLC methods have been developed that demonstrate the efficacy of polysaccharide-based chiral columns.

Detailed Research Findings:

A successful and well-documented method for the resolution of the enantiomers of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile utilizes a Daicel Chiralcel OD-H column. doi.org This column is based on cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica (B1680970) gel support. The separation is achieved using a normal-phase mobile phase, a common approach for polysaccharide-based CSPs. scispace.com

The specific conditions for this separation are detailed in the table below:

Table 1: HPLC Conditions for the Enantiomeric Separation of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile doi.org

| Parameter | Value |

|---|---|

| Column | Daicel Chiralcel OD-H |

| Mobile Phase | n-Hexane/Isopropanol (92:8) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 18.79 min |

| Retention Time (R)-enantiomer | 19.52 min |

This method provides a clear separation of the (S) and (R) enantiomers, with the (S)-enantiomer eluting first as the minor peak, followed by the (R)-enantiomer as the major peak. doi.org The use of a non-polar solvent system like n-hexane with a small amount of a polar modifier such as isopropanol is characteristic of normal-phase chromatography and is crucial for achieving the observed selectivity on this type of chiral stationary phase.

The selection of a polysaccharide-based CSP, specifically a cellulose derivative, for the separation of a compound containing an aromatic ring and a hydroxyl group, such as 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, is based on the potential for multiple types of interactions. These can include hydrogen bonding with the hydroxyl group, π-π interactions with the chlorophenyl ring, and steric interactions within the chiral grooves of the polysaccharide polymer, all of which contribute to the differential binding of the enantiomers.

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl 3 Hydroxypropanenitrile

Reactions of the Nitrile Functionality

The nitrile group in 3-(4-chlorophenyl)-3-hydroxypropanenitrile is a valuable synthetic handle, susceptible to a variety of transformations including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group provides a direct route to carboxylic acids and their corresponding amide intermediates. This transformation can be achieved under both acidic and basic conditions, typically requiring heat. libretexts.org

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid (HCl). The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org The intermediate amide is subsequently hydrolyzed to the corresponding carboxylic acid, 3-(4-chlorophenyl)-3-hydroxypropanoic acid, and an ammonium (B1175870) salt is formed as a byproduct. libretexts.orgsavemyexams.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrile nitrogen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide.

Amide Hydrolysis: The amide is further hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion. chemistrysteps.com

Under basic conditions, the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com This initially forms the sodium salt of the carboxylic acid (sodium 3-(4-chlorophenyl)-3-hydroxypropanoate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgsavemyexams.com

Biocatalytic methods have also been explored for the hydrolysis of related 3-hydroxyalkanenitriles. researchgate.net Microbial catalysts possessing both nitrile hydratase and amidase activities can convert these substrates to the corresponding 3-hydroxycarboxylic acids in high yields, offering a greener alternative to traditional chemical methods. researchgate.net

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reagent(s) | Conditions | Product(s) |

|---|---|---|

| Dilute HCl or H₂SO₄ | Heat (reflux) | 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, NH₄⁺ |

| Aqueous NaOH | Heat (reflux), then H₃O⁺ workup | 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, NH₃ |

| Nitrilase/Amidase Biocatalyst | Aqueous buffer | 3-(4-Chlorophenyl)-3-hydroxypropanoic acid |

Reduction to Amines

The nitrile functionality can be readily reduced to a primary amine, yielding 3-amino-1-(4-chlorophenyl)propan-1-ol. This transformation is a cornerstone of amine synthesis and can be accomplished using several powerful reducing agents. studymind.co.uk

A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an acidic workup. chemguide.co.uk This reagent provides hydride ions (H⁻) that perform a nucleophilic attack on the nitrile carbon. The reaction proceeds via two successive hydride additions to the carbon-nitrogen triple bond. libretexts.org

Catalytic hydrogenation is another widely used method, particularly in industrial settings due to its cost-effectiveness. studymind.co.uk This process involves reacting the nitrile with hydrogen gas (H₂) at elevated temperature and pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk

Other specialized reducing agents, such as diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have also been shown to be effective for the reduction of a wide range of nitriles to primary amines. organic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction

| Reagent(s) | Solvent | Key Conditions | Product |

|---|

Cycloaddition and Heterocycle Formation (e.g., Tetrazole Synthesis)

The nitrile group can participate in [3+2] cycloaddition reactions to form important heterocyclic structures, most notably tetrazoles. nih.gov Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many pharmaceutical compounds. researchgate.net The synthesis of 5-[1-(4-chlorophenyl)-2-hydroxyethyl]-1H-tetrazole from 3-(4-chlorophenyl)-3-hydroxypropanenitrile is typically achieved by reacting it with an azide (B81097) source, such as sodium azide (NaN₃).

This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or nano-TiCl₄·SiO₂, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. scielo.org.za The mechanism involves the [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile.

The general protocol involves heating the nitrile and sodium azide with the catalyst in DMF. scielo.org.za Upon completion, the reaction is cooled, and the tetrazole product is precipitated by adding acidified water. This method provides a direct and efficient route to highly functionalized tetrazoles. scielo.org.za The development of continuous-flow microreactor technology has further enhanced the safety and efficiency of such reactions, particularly when dealing with potentially hazardous organic azides. researchgate.net

Reactions of the Tertiary Hydroxyl Group

The tertiary benzylic hydroxyl group of the molecule presents its own set of reactive possibilities, although it is often more sterically hindered than primary or secondary alcohols.

Oxidation Reactions to Carbonyl Compounds

Oxidation of the tertiary hydroxyl group in 3-(4-chlorophenyl)-3-hydroxypropanenitrile leads to the formation of the corresponding ketone, 3-(4-chlorophenyl)-3-oxopropanenitrile. pragmetis.com While tertiary alcohols are generally resistant to oxidation under mild conditions, benzylic alcohols are an exception due to the stability of the benzylic position. libretexts.orgmasterorganicchemistry.com

Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄) are capable of oxidizing benzylic alcohols. masterorganicchemistry.com These powerful reagents will readily convert the tertiary alcohol to the ketone. libretexts.org More selective and milder methods have also been developed, such as using tert-butyl hydroperoxide (TBHP) with a copper(II) chloride catalyst, which can efficiently oxidize benzylic alcohols to the corresponding ketones at room temperature. researchgate.net

Table 3: Reagents for Oxidation of the Tertiary Hydroxyl Group

| Reagent(s) | Conditions | Product |

|---|---|---|

| KMnO₄, H⁺ | Heat | 3-(4-Chlorophenyl)-3-oxopropanenitrile |

| Na₂Cr₂O₇, H₂SO₄, H₂O | Heat | 3-(4-Chlorophenyl)-3-oxopropanenitrile |

| CuCl₂/BQC, TBHP | Room Temperature, Water | 3-(4-Chlorophenyl)-3-oxopropanenitrile |

Etherification and Esterification

The formation of ethers and esters from the tertiary hydroxyl group is challenging due to significant steric hindrance. Standard protocols often need to be modified or more potent reagents employed.

Esterification: Direct esterification with a carboxylic acid (Fischer esterification) is generally ineffective for tertiary alcohols due to rapid dehydration under acidic conditions. Therefore, alternative methods are required. A common strategy involves activating the carboxylic acid, for example, by converting it to a more reactive acid chloride or anhydride. The reaction of the tertiary alcohol with an acid anhydride, catalyzed by a reusable solid Lewis acid catalyst (e.g., halides of indium or zinc), can produce the corresponding tertiary ester with high conversion and selectivity. google.com Another approach for sterically hindered alcohols is the use of benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

Etherification: The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally inefficient for tertiary alcohols due to competing elimination reactions of the alkyl halide. Acid-catalyzed etherification methods may be more suitable, where the alcohol is protonated to form a good leaving group (water), generating a tertiary benzylic carbocation. This cation is stabilized by the adjacent phenyl ring and can then be trapped by another alcohol molecule to form the ether. However, this method is typically limited to the synthesis of symmetrical ethers or requires a large excess of the second alcohol.

Elimination Reactions to Unsaturated Nitriles

The hydroxyl group in 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, being adjacent to a benzylic carbon, is susceptible to elimination reactions, typically through a dehydration mechanism to yield an α,β-unsaturated nitrile. This transformation results in the formation of (E/Z)-3-(4-Chlorophenyl)acrylonitrile, a derivative of cinnamonitrile. The reaction involves the removal of a water molecule and the formation of a carbon-carbon double bond conjugated with both the nitrile group and the aromatic ring.

The elimination is generally facilitated by acid or base catalysis. Acidic conditions promote the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent deprotonation at the α-carbon by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the double bond. Alternatively, treatment with dehydrating agents such as phosphorus oxychloride (POCl₃) in pyridine (B92270) or thionyl chloride (SOCl₂) can effectively induce this transformation.

Table 1: Conditions for Dehydration of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile

| Reagent/Catalyst | Solvent | Conditions | Product |

| Sulfuric Acid (H₂SO₄) | Heat | Acid-catalyzed dehydration | (E/Z)-3-(4-Chlorophenyl)acrylonitrile |

| Phosphorus Oxychloride (POCl₃) | Pyridine | Appel-type dehydration | (E/Z)-3-(4-Chlorophenyl)acrylonitrile |

| Thionyl Chloride (SOCl₂) | Inert Solvent | Formation of chlorosulfite intermediate | (E/Z)-3-(4-Chlorophenyl)acrylonitrile |

| Acetic Anhydride | Heat | Acetylation followed by elimination | (E/Z)-3-(4-Chlorophenyl)acrylonitrile |

The stereochemical outcome of the elimination (E vs. Z isomer) is dependent on the reaction mechanism and conditions. Thermodynamic control often favors the more stable E-isomer, where the bulky phenyl group and the nitrile group are on opposite sides of the double bond.

Reactivity at the α-Methylene Carbon

The methylene (B1212753) group alpha (α) to the nitrile function in 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is activated due to the electron-withdrawing nature of the cyano group. The protons on this carbon are acidic and can be removed by a suitable base, generating a carbanion that serves as a potent nucleophile in various carbon-carbon bond-forming reactions.

The deprotonation of the α-methylene carbon generates a nitrile-stabilized carbanion, which is a resonance-stabilized species analogous to an enolate. masterorganicchemistry.com This nucleophile can participate in a range of reactions. masterorganicchemistry.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed to ensure complete and irreversible deprotonation, preventing side reactions like attack at the nitrile carbon. youtube.com

Alkylation: The resulting carbanion can be readily alkylated by reaction with electrophiles like alkyl halides. This reaction introduces a new alkyl substituent at the α-position, providing a route to more complex molecular structures. The choice of the alkylating agent is crucial for the success of the reaction.

Aldol-Type Reactions: As a carbanionic nucleophile, the enolate equivalent can also attack carbonyl compounds, such as aldehydes and ketones, in an aldol-type addition reaction. leah4sci.comreddit.com This reaction forms a new carbon-carbon bond and introduces a β-hydroxy functionality relative to the newly formed bond. The initial hydroxyl group of the parent molecule is typically protected prior to enolate formation to prevent interference.

Table 2: Representative C-C Bond Forming Reactions at the α-Carbon

| Reaction Type | Base | Electrophile | Product Structure (after deprotection) |

| Alkylation | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanenitrile |

| Alkylation | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | 3-(4-Chlorophenyl)-2-benzyl-3-hydroxypropanenitrile |

| Aldol Equivalent | LDA | Benzaldehyde (PhCHO) | 3-(4-Chlorophenyl)-3-hydroxy-2-(1-hydroxy-1-phenylmethyl)propanenitrile |

| Acylation | n-Butyllithium | Acetyl Chloride (CH₃COCl) | 1-(4-Chlorophenyl)-1-hydroxy-3-oxo-butane-2-carbonitrile |

Beyond ionic pathways, the α-methylene position can also be functionalized through radical-mediated processes. These reactions typically involve the generation of a carbon-centered radical at the α-position, which can then undergo various transformations. Such radicals can be generated through the use of radical initiators like azobisisobutyronitrile (AIBN) or via photoredox catalysis. nih.gov

One potential transformation is a radical cascade reaction. For instance, a radical addition to an external alkene could be initiated, followed by cyclization or atom/group transfer to functionalize the molecule. nih.gov Another possibility involves a radical-mediated 1,2-migration (shift) of the cyano group, which can lead to rearranged products, although this is more commonly observed in specifically designed systems like alkenyl cyanohydrins. nih.gov These advanced methods allow for the introduction of complex functional groups under neutral conditions, complementing traditional ionic methods.

Detailed Mechanistic Studies of Key Transformations (e.g., Kinetic Investigations of Enzymatic Hydrolysis)

The nitrile group of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is a target for hydrolysis, which can be achieved under chemical (acidic or basic) or enzymatic conditions. Enzymatic hydrolysis, utilizing enzymes such as nitrilases, offers a green and highly selective alternative for converting the nitrile into a carboxylic acid or an amide.

A detailed mechanistic study of this transformation would involve kinetic investigations to understand the enzyme's efficiency and substrate affinity. The kinetics of such an enzymatic reaction are often described by the Michaelis-Menten model. mdpi.com This model relates the initial reaction rate (v₀) to the substrate concentration ([S]) through two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Kₘ).

The reaction proceeds as follows: Enzyme (E) + Substrate (S) ⇌ Enzyme-Substrate Complex (ES) → Enzyme (E) + Product (P)

Vmax : The maximum rate achieved by the system, at saturating substrate concentrations.

Kₘ : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates a higher affinity.

Kinetic studies are performed by measuring the rate of product formation (e.g., 3-(4-chlorophenyl)-3-hydroxypropanoic acid) or substrate depletion over time at various initial substrate concentrations. scielo.br The data can be plotted (e.g., using a Lineweaver-Burk plot) to determine the values of Kₘ and Vmax. These parameters are crucial for optimizing reaction conditions and for comparing the efficiency of different enzymes. researchgate.net

Table 3: Hypothetical Kinetic Data for Nitrilase-Catalyzed Hydrolysis

| Substrate Concentration [S] (mM) | Initial Reaction Rate (v₀) (μM/min) |

| 1.0 | 55.6 |

| 2.5 | 111.1 |

| 5.0 | 166.7 |

| 10.0 | 222.2 |

| 20.0 | 250.0 |

| Determined Kinetic Parameters | |

| Vmax | 285.7 μM/min |

| Kₘ | 6.0 mM |

This kinetic profile provides insight into the enzyme's catalytic mechanism and its suitability for synthetic applications involving 3-(4-Chlorophenyl)-3-hydroxypropanenitrile. researchgate.netmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, specific NMR data for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is not present in the reviewed literature.

Proton (¹H) NMR Spectroscopy for Chemical Environment and Coupling Analysis

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons in 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, could not be located in the available resources. For structurally related but distinct molecules, such as other nitrile-containing compounds or those with a 4-chlorophenyl group, ¹H NMR data is available but cannot be accurately extrapolated to the target compound. For instance, data for compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile show distinct aromatic and vinyl proton signals that would differ significantly from those expected for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile. researchgate.net

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Similarly, a dedicated ¹³C NMR spectrum with assigned chemical shifts for all carbon atoms in 3-(4-Chlorophenyl)-3-hydroxypropanenitrile is not documented in the searched scientific literature. While databases contain ¹³C NMR spectra for numerous related structures, this information is not a substitute for experimental data on the specific compound of interest.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning proton and carbon signals and establishing the complete molecular structure. A search for such experimental data for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile yielded no specific results. These techniques would be invaluable in confirming the connectivity between the chlorophenyl ring, the hydroxyl-bearing methine, and the methylene (B1212753) group of the propanenitrile backbone.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

While no complete, assigned IR spectrum for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile was found, general characteristic absorption bands can be predicted. An IR spectrum would be expected to show a broad absorption for the hydroxyl (-OH) group stretch, a sharp peak for the nitrile (C≡N) group, and characteristic bands for the C-H and C=C bonds of the aromatic ring, as well as a C-Cl stretching vibration. For comparison, the IR spectrum of the simpler 3-hydroxypropanenitrile shows prominent peaks for the -OH and C≡N groups. nist.govchemicalbook.com An ATR-IR spectrum for the related (R)-(+)-4-Chloro-3-hydroxybutyronitrile also displays these characteristic functional group absorptions. spectrabase.com

Raman Spectroscopy

No experimental Raman spectroscopy data for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile could be located in the surveyed databases and literature. Raman spectroscopy would be a useful complementary technique to IR, particularly for observing the symmetric vibrations of the aromatic ring and the carbon-carbon backbone.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the structural elucidation of novel compounds, providing definitive information on molecular weight and elemental composition, as well as insights into molecular structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. For "3-(4-Chlorophenyl)-3-hydroxypropanenitrile" (C₉H₈ClNO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 181.02943 Da. In HRMS analysis, the compound is typically ionized, and the mass of the resulting ion is measured. Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium (B1175870) adduct [M+NH₄]⁺. The high precision of HRMS allows for the experimental verification of these masses to within a few parts per million (ppm), confirming the molecular formula. While specific experimental data for the 4-chloro isomer is not widely published, predicted data for the analogous 3-chloro isomer provides expected values for these common adducts. uni.lu

Table 1: Theoretical HRMS Data for C₉H₈ClNO

| Adduct Form | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₉H₉ClNO⁺ | 182.03671 |

| [M+Na]⁺ | C₉H₈ClNNaO⁺ | 204.01865 |

| [M+K]⁺ | C₉H₈ClKNO⁺ | 219.99259 |

| [M-H]⁻ | C₉H₇ClNO⁻ | 180.02215 |

Data is based on theoretical calculations for the specified molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by transferring them from solution to the gas phase as intact ions. rsc.orgresearchgate.net For "3-(4-Chlorophenyl)-3-hydroxypropanenitrile," ESI-MS is expected to readily produce protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. nih.gov

Tandem mass spectrometry (ESI-MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion through collision-induced dissociation (CID). The resulting product ions reveal characteristic structural motifs. For "3-(4-Chlorophenyl)-3-hydroxypropanenitrile," the fragmentation pattern would likely be influenced by its key functional groups: the hydroxyl (-OH), the nitrile (-C≡N), and the chlorophenyl ring.

Key predicted fragmentation pathways include:

Loss of Water: A common fragmentation for molecules with a hydroxyl group is the neutral loss of a water molecule (H₂O, 18.01 Da), which would result in a fragment ion at m/z 164.02669 for the [M+H-H₂O]⁺ species. uni.lu

Loss of HCN: Fragmentation involving the nitrile group could lead to the loss of hydrogen cyanide (HCN, 27.01 Da). nih.gov

Cleavage of the Chlorophenyl Ring: Fragmentation of the aromatic ring can also occur, yielding characteristic ions.

Table 2: Predicted ESI-MS Parent and Fragment Ions for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile

| Ion Type | Molecular Formula | Predicted m/z | Description |

|---|---|---|---|

| Precursor Ion | [C₉H₉ClNO]⁺ | 182.03671 | Protonated molecule [M+H]⁺ |

| Precursor Ion | [C₉H₇ClNO]⁻ | 180.02215 | Deprotonated molecule [M-H]⁻ |

| Product Ion | [C₉H₇ClN]⁺ | 164.02669 | Fragment from loss of water [M+H-H₂O]⁺ |

Data is based on theoretical predictions and known fragmentation patterns of similar functional groups. uni.lunih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For "3-(4-Chlorophenyl)-3-hydroxypropanenitrile," a single-crystal X-ray diffraction analysis would reveal:

Molecular Conformation: The spatial arrangement of the atoms, including the orientation of the chlorophenyl group relative to the hydroxypropanenitrile side chain.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the hydroxyl group and the nitrile nitrogen) and other non-covalent interactions (e.g., π-π stacking of the phenyl rings) that dictate the crystal packing.

Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute stereochemistry of the stereocenter at the carbon bearing the hydroxyl group.

As of the current date, a published crystal structure for "3-(4-Chlorophenyl)-3-hydroxypropanenitrile" is not available in open crystallographic databases. However, the application of this technique would provide unparalleled, high-resolution insight into its solid-state architecture, which is fundamental for understanding its physical properties and for structure-based design efforts.

Computational and Theoretical Studies on 3 4 Chlorophenyl 3 Hydroxypropanenitrile

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are essential for predicting the behavior of molecules at the atomic level. For 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, the application of these methods would provide a wealth of information.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The application of Density Functional Theory (DFT), a workhorse of computational chemistry, would be the first step in characterizing 3-(4-Chlorophenyl)-3-hydroxypropanenitrile. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers could determine the molecule's most stable three-dimensional structure. This geometry optimization is crucial as it provides the foundation for all other computational analyses. The resulting data would include precise bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait.

Conformation Analysis and Conformational Landscapes

Molecules with rotatable bonds, such as 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, can exist in various spatial arrangements known as conformations. A systematic conformational analysis would identify the different stable conformers and their relative energies, revealing the molecule's flexibility and the preferred shapes it adopts. This understanding is critical for predicting how the molecule might interact with other molecules, such as biological receptors or catalysts.

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map would visualize the charge distribution across the 3-(4-Chlorophenyl)-3-hydroxypropanenitrile molecule. This analysis identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are key to understanding its intermolecular interactions and chemical reactivity. For instance, the MEP would likely highlight the electronegative character of the nitrogen in the nitrile group and the oxygen in the hydroxyl group.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Calculating the HOMO-LUMO energies for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile would provide quantitative measures of its electron-donating and electron-accepting capabilities.

Reaction Mechanism Prediction and Transition State Analysis: A Field for Future Research

Beyond its static properties, the reactivity of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile in various chemical transformations is of significant interest. For example, understanding the mechanism of its formation from 4-chlorobenzaldehyde (B46862) and a cyanide source, a class of reactions known as cyanohydrin formation, would be a valuable contribution. Computational studies could elucidate the reaction pathway, identify the transition state structures, and calculate the activation energies involved. This information is fundamental for optimizing reaction conditions and developing more efficient synthetic routes.

Spectroscopic Property Prediction and Validation

The elucidation of a molecule's structure is heavily reliant on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting these spectroscopic properties, aiding in the interpretation of experimental data.

DFT calculations are routinely used to compute the vibrational frequencies of molecules. These calculated frequencies can be correlated with experimental IR spectra to assign specific absorption bands to corresponding molecular vibrations. For organic molecules, calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p). researchgate.net Theoretical vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model imperfections. To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., 0.96) to improve agreement with experimental data. scilit.com

In studies of related compounds, such as chalcone (B49325) derivatives containing a 4-chlorophenyl group, DFT has been successfully used to predict IR spectra. acs.orgcore.ac.uk For instance, the calculated harmonic vibrational frequencies for 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline at the B3LYP/6-311G** level showed good agreement with experimental FT-IR data, validating the computational model's ability to reproduce structural parameters. scilit.com This same methodology can be applied to 3-(4-Chlorophenyl)-3-hydroxypropanenitrile to predict its characteristic vibrational modes, such as the O-H stretch, C≡N stretch, and vibrations associated with the chlorophenyl ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. core.ac.uknih.gov These calculations provide theoretical chemical shifts that can be compared directly with experimental spectra. The accuracy of these predictions is vital for confirming molecular structure and assigning signals in complex spectra. For a variety of complex organic molecules, the GIAO method has proven effective in reproducing experimental chemical shifts, thereby confirming the proposed structures. core.ac.uknih.gov

A comparative analysis for a related chalcone derivative, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, highlights the synergy between experimental and computational data.

Table 1: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound

| Spectroscopic Data Type | Method | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | GIAO/DFT | Varies by proton | Varies by proton |

| ¹³C NMR Chemical Shift (ppm) | GIAO/DFT | Varies by carbon | Varies by carbon |

| IR Frequency (cm⁻¹) | DFT (Scaled) | Varies by mode | Varies by mode |

Note: This table is illustrative. Specific values are highly dependent on the exact molecule and the computational level of theory. The principle involves calculating the expected spectroscopic values and comparing them against measured lab data for validation.

Molecular Dynamics Simulations for Solution-Phase Behavior

While spectroscopic methods provide a static picture of a molecule's structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution. MD simulations model the movements and interactions of every atom in a system, providing deep insights into conformational changes, solvation, and intermolecular interactions.

To perform an MD simulation, a "force field" is required. A force field is a set of equations and associated parameters that define the potential energy of the system based on the positions of its atoms. uiuc.edu Widely used force fields for small organic molecules include CHARMM, AMBER, and OPLS. nih.gov These force fields contain parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces). youtube.com For a novel or less common molecule like 3-(4-Chlorophenyl)-3-hydroxypropanenitrile, specific parameters may need to be developed or validated, often using quantum mechanical calculations. researchgate.net

MD simulations of this compound in a solvent, such as water, would reveal critical information about its solution-phase behavior:

Solvation Structure: Simulations can map the arrangement of solvent molecules around the solute, identifying key interactions like hydrogen bonds between the molecule's hydroxyl group and water. Studies on other cyanohydrins have shown that explicitly including solvent molecules in the model is crucial for accurately describing the system's energetics and reaction pathways. researchgate.netnih.gov

Conformational Dynamics: The molecule is not rigid and can rotate around its single bonds. MD simulations can explore the preferred conformations of the molecule in solution and the energy barriers between them.

Aggregation Behavior: Simulations can predict whether molecules of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile have a tendency to self-associate or aggregate in solution. This is achieved by simulating multiple solute molecules and observing their interactions over time. For example, MD simulations have been used to show how additives like chlorobutanol (B1668791) can prevent the aggregation of oxytocin (B344502) molecules in an aqueous solution by altering intermolecular interactions. researchgate.net A similar approach could elucidate the aggregation potential of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile. nih.govmdpi.com

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter / Output | Description | Relevance for 3-(4-Chlorophenyl)-3-hydroxypropanenitrile |

| Force Field | Set of parameters (e.g., AMBER, CHARMM) describing interatomic forces. uiuc.edu | Defines the physical model for the simulation. |

| Solvent Model | Representation of the solvent (e.g., explicit water like TIP3P or implicit continuum). | Determines how solvation effects are accounted for. Explicit models are generally more accurate for detailed interaction analysis. researchgate.net |

| Simulation Time | The duration of the simulated period (e.g., nanoseconds to microseconds). | Must be long enough to observe the phenomena of interest, such as conformational changes or aggregation. |

| Radial Distribution Function (RDF) | Describes how the density of solvent varies as a function of distance from the solute. | Reveals the structure of the solvation shell around the molecule. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation and whether it undergoes significant structural changes. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between solute-solute or solute-solvent. | Quantifies key intermolecular interactions governing solubility and aggregation. |

By combining these computational approaches, a comprehensive, atomistic-level understanding of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile can be developed, guiding its synthesis, characterization, and application.

Synthetic Applications and Derivatization Strategies for 3 4 Chlorophenyl 3 Hydroxypropanenitrile

Role as a Key Synthetic Building Block

The strategic placement of reactive functional groups in 3-(4-Chlorophenyl)-3-hydroxypropanenitrile makes it an attractive starting material for the construction of more complex molecular architectures.

Precursor for Complex Organic Molecules and Natural Product Fragments

While direct and extensive examples of the use of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile as a precursor for complex organic molecules and natural product fragments are not widely documented in readily available literature, its structural motifs are present in numerous biologically active compounds. The core structure, a β-hydroxy nitrile, is a key synthon for the synthesis of 1,3-amino alcohols and β-hydroxy carboxylic acids, which are integral components of many natural products and pharmaceuticals. The 4-chlorophenyl group is also a common feature in a variety of drugs and agrochemicals. The reactivity of the nitrile and hydroxyl groups allows for chain extension and the introduction of further functionalities, paving the way for the assembly of intricate molecular frameworks.

Synthesis of Novel Heterocyclic Systems (e.g., Oxindole (B195798) Hybrids)

The inherent reactivity of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile lends itself to the synthesis of diverse heterocyclic systems. Although specific examples detailing the synthesis of oxindole hybrids directly from this compound are not prevalent, the structural elements suggest its potential in such transformations. For instance, the related compound, 3-(4-chlorophenyl)-3-oxopropanenitrile, has been utilized as a precursor for the synthesis of 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This pyrazole (B372694) derivative can then be used in microwave-assisted regiospecific syntheses of pyrazolo[1,5-a]pyrimidines. This highlights the potential of the underlying chemical scaffold in constructing nitrogen-containing heterocycles. The synthesis of 3-hydroxy-3-phenacyloxindole (B183172) analogs from substituted isatins and acetophenones further underscores the feasibility of incorporating similar structural units into oxindole frameworks. nih.govnih.gov

Intermediates for Chiral Alcohols, Amines, and Carboxylic Acids

The prochiral center at the carbon bearing the hydroxyl group makes 3-(4-Chlorophenyl)-3-hydroxypropanenitrile an excellent candidate for the stereoselective synthesis of valuable chiral molecules.

Chiral Alcohols: Asymmetric reduction of the corresponding β-ketonitrile can provide access to enantiomerically pure (R)- or (S)-β-hydroxy nitriles. nih.gov The use of isolated carbonyl reductases has been shown to be effective in the reduction of aromatic β-ketonitriles, offering excellent optical purity and yield while avoiding side reactions often observed with whole-cell biocatalysts. nih.gov These chiral β-hydroxy nitriles are valuable intermediates in their own right.

Chiral Amines: The nitrile group of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile can be reduced to a primary amine, yielding a 1,3-amino alcohol. The synthesis of chiral amines from nitriles can be achieved through various methods, including catalytic hydrogenation. nih.gov Enzymatic routes, employing engineered amine dehydrogenases or transaminases, offer a highly stereoselective approach to the synthesis of chiral amines from ketones and aldehydes, a strategy that could be adapted for derivatives of the title compound. google.com

Carboxylic Acids: The nitrile functionality can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3-(4-chlorophenyl)-3-hydroxypropanoic acid. libretexts.org Enzymatic hydrolysis using nitrilases offers a milder and more selective alternative, which can be particularly advantageous when other sensitive functional groups are present in the molecule. nih.gov A sequential enzymatic reduction of a β-ketonitrile followed by nitrilase-catalyzed hydrolysis provides a "two-step-one-pot" method to produce chiral β-hydroxy carboxylic acids with high optical purity. nih.gov

Design and Synthesis of Chemically Modified Derivatives

The modification of the core structure of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile allows for the exploration of structure-activity and structure-reactivity relationships.

Exploration of Structure-Reactivity Relationships within Derivatized Series

Systematic modification of the phenyl ring, the hydroxyl group, or the nitrile functionality can provide valuable insights into how structural changes influence the reactivity and potential applications of the resulting derivatives. For example, the synthesis of a series of N-substituted cinnamamide (B152044) derivatives, including (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, has been explored for their potential as cosmetic ingredients for hyperpigmentation. nih.gov Such studies, which investigate the impact of various substituents on biological activity, also contribute to a deeper understanding of the structure-reactivity relationships within a class of compounds.

| Derivative Type | Synthetic Approach | Potential Area of Investigation |

| Ester Derivatives | Acylation of the hydroxyl group | Influence of ester bulk and electronics on reactivity and biological activity |

| Ether Derivatives | Alkylation of the hydroxyl group | Impact of ether linkage on stability and lipophilicity |

| Substituted Phenyl Analogs | Synthesis from substituted benzaldehydes | Effect of electronic and steric properties of phenyl substituents on reaction outcomes |

Integration into Cascade and Multicomponent Reactions for Scaffold Diversification

The multiple functional groups of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile make it an ideal candidate for use in cascade and multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular diversity.

Cyanohydrins, the general class of compounds to which 3-(4-Chlorophenyl)-3-hydroxypropanenitrile belongs, are known to participate in various MCRs. nih.govlibretexts.org For instance, the Strecker reaction, the first described MCR, involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile. nih.gov While the title compound is a β-hydroxy nitrile, its constituent functional groups could potentially be involved in similar one-pot transformations.

Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially without the isolation of intermediates, offer an efficient route to complex molecular scaffolds. The functional handles of 3-(4-Chlorophenyl)-3-hydroxypropanenitrile could trigger or participate in such cascades. For example, a reaction initiated at the hydroxyl group could lead to a subsequent cyclization involving the nitrile, or vice versa. While specific examples utilizing 3-(4-Chlorophenyl)-3-hydroxypropanenitrile in cascade reactions are not extensively reported, the potential for such applications is significant given the compound's structure.

Green Chemistry Principles in the Synthesis and Transformation of 3 4 Chlorophenyl 3 Hydroxypropanenitrile

The synthesis of α-hydroxy nitriles, such as 3-(4-chlorophenyl)-3-hydroxypropanenitrile, is a significant process in organic chemistry, providing precursors for various pharmaceuticals and fine chemicals. The increasing emphasis on environmental sustainability has driven research towards aligning these synthetic methodologies with the principles of green chemistry. This involves developing processes that reduce waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources.

Catalysis in the Synthesis and Reactions of 3 4 Chlorophenyl 3 Hydroxypropanenitrile

Organocatalysis and Metal-Free Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, including cyanohydrins. In the synthesis of 3-(4-chlorophenyl)-3-hydroxypropanenitrile, biocatalysis, a subset of organocatalysis, plays a paramount role.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of hydrogen cyanide (HCN) to aldehydes and ketones. rsc.orgrsc.org The (R)-hydroxynitrile lyase ((R)-PaHNL) derived from almonds (Prunus amygdalus) is particularly effective for the synthesis of (R)-3-(4-chlorophenyl)-3-hydroxypropanenitrile from 4-chlorobenzaldehyde (B46862). ekb.eg This enzymatic process is highly stereoselective, providing access to the optically active cyanohydrin, which is a valuable building block for pharmaceuticals and other fine chemicals. d-nb.info The reaction can be performed using HCN directly or by employing a safer cyanide source, such as acetone (B3395972) cyanohydrin, in a process known as transcyanation. ekb.eg The use of HNLs is considered a green chemistry approach, as the reactions are typically run in aqueous media or water-saturated organic solvents under mild conditions. rsc.org

The key to achieving high enantioselectivity is to suppress the non-selective chemical background reaction. This is often accomplished by maintaining a low pH (typically below 5), which disfavors the non-catalyzed addition of cyanide to the carbonyl group. rsc.orgd-nb.info

Table 1: (R)-HNL-Catalyzed Synthesis of (R)-3-(4-Chlorophenyl)-3-hydroxypropanenitrile Data sourced from Egyptian Journal of Chemistry. ekb.eg

| Catalyst | Substrate | Cyanide Source | Yield | Optical Purity (ee) |

| (R)-PaHNL | 4-Chlorobenzaldehyde | HCN (generated in situ) | High | High (enantiopure) |

| (R)-PaHNL | 4-Chlorobenzaldehyde | Acetone Cyanohydrin | - | High (enantiopure) |

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. Both transition metals and main group metals are employed in the synthesis and reactions of 3-(4-chlorophenyl)-3-hydroxypropanenitrile.

Transition Metal Catalysis (e.g., Iridium-Catalyzed Asymmetric Transfer Hydrogenation, Palladium-Catalyzed Multicomponent Reactions)

Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

A primary route to chiral 3-(4-chlorophenyl)-3-hydroxypropanenitrile involves the asymmetric reduction of its corresponding keto-precursor, 3-(4-chlorophenyl)-3-oxopropanenitrile (4-chlorobenzoylacetonitrile). Iridium-catalyzed asymmetric transfer hydrogenation is a premier method for this transformation. rsc.org This reaction typically utilizes an iridium precursor, such as [Ir(COD)Cl]₂, in combination with a chiral ligand. rsc.org A variety of chiral ligands, including those derived from cinchona alkaloids or chiral diamines, can be used to induce high enantioselectivity. rsc.org Isopropanol (B130326) often serves as both the solvent and the hydrogen source. This methodology is highly valued for its operational simplicity and the excellent enantiomeric excesses (ee) it can deliver, providing access to either the (R) or (S) enantiomer of the target β-hydroxy nitrile depending on the chirality of the ligand used. acs.orgnih.gov

Palladium-Catalyzed Multicomponent Reactions